2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Overview
Description
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[55]UNDECA-1,4-DIEN-1-YL CYANIDE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further transformations to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, the cyano groups can interact with nucleophilic sites on enzymes, while the amino groups can form hydrogen bonds with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE include other spirocyclic compounds with cyano and amino functional groups, such as:
- 4-AMINO-5-CYANO-2-THIOXO-3-AZA-SPIRO[5.5]UNDEC-4-ENE-1-CARBOXYLIC ACID
- 2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-amino-9-ethyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-2-18-5-3-13(4-6-18)9(7-14)11(16)17-12(19)10(13)8-15/h17,19H,2-6,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKUESPYXUYLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)C(=C(NC(=C2C#N)S)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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